molecular formula C21H15BrN2O2S B11321267 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11321267
M. Wt: 439.3 g/mol
InChI Key: CCKLZMIRZOZHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide is a complex organic compound that features a unique structure combining a thiazole ring, a benzoxepine ring, and a bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide typically involves multiple steps. One common approach is the condensation of 4-bromobenzylamine with 2-bromoacetylthiazole, followed by cyclization with 2-hydroxybenzaldehyde to form the benzoxepine ring. The final step involves the formation of the carboxamide group through the reaction with an appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form a bromobenzaldehyde or bromobenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Bromobenzaldehyde, bromobenzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and benzoxepine rings. These interactions may disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide is unique due to its combination of a thiazole ring, a benzoxepine ring, and a bromobenzyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H15BrN2O2S

Molecular Weight

439.3 g/mol

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H15BrN2O2S/c22-17-7-5-14(6-8-17)11-18-13-23-21(27-18)24-20(25)16-9-10-26-19-4-2-1-3-15(19)12-16/h1-10,12-13H,11H2,(H,23,24,25)

InChI Key

CCKLZMIRZOZHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.